molecular formula C20H27F3N6OS B107489 ABT-925 base libre anhidra CAS No. 220519-06-2

ABT-925 base libre anhidra

Número de catálogo: B107489
Número CAS: 220519-06-2
Peso molecular: 456.5 g/mol
Clave InChI: KXVAICSRMHXLJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ABT-925 anhydrous free base is a chemical compound with the molecular formula C20H27F3N6OS . It contains a total of 60 bonds, including 33 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 sulfide, and 1 Pyrimidine .


Molecular Structure Analysis

The molecular structure of ABT-925 anhydrous free base consists of several functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a sulfide group and a secondary amide group .


Physical And Chemical Properties Analysis

ABT-925 anhydrous free base has a molecular weight of 456.528 Da . It contains a total of 58 atoms, including 27 Hydrogen atoms, 20 Carbon atoms, 6 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 3 Fluorine atoms .

Aplicaciones Científicas De Investigación

Investigación Farmacológica

ABT-925 base libre anhidra se ha utilizado en la investigación farmacológica, particularmente en el estudio de los trastornos psicóticos . Se ha encontrado que el antagonismo de los receptores centrales de dopamina puede ser efectivo para tratar los síntomas de estos trastornos .

Estudios Neurológicos

El compuesto se ha utilizado en estudios neurológicos debido a su interacción con los receptores de dopamina . A diferencia de los receptores D2, que se expresan ampliamente en las regiones límbica y nigroestriatal del cerebro, los receptores de dopamina D3 se expresan más densamente solo en la región límbica .

Investigación Endocrina

This compound también se ha utilizado en la investigación endocrina. El tratamiento médico de los trastornos relacionados con la dopamina a menudo está limitado por eventos adversos neurológicos y endocrinos como resultado de la unión a varios receptores de dopamina u otras monoaminas relacionadas .

Ensayos Clínicos

El compuesto se ha utilizado en estudios clínicos de fase II . Se desarrolló, validó y utilizó en estos estudios un método de espectrometría de masas en tándem (MS/MS) de cromatografía líquida de alto rendimiento (HPLC) seguido de extracción en fase sólida (SPE) en línea totalmente automatizada de 96 pocillos para la determinación de ABT-925 en plasma humano .

Análisis Químico

This compound se ha utilizado en el análisis químico. Su fórmula contiene un total de 58 átomos; 27 átomos de hidrógeno, 20 átomos de carbono, 6 átomos de nitrógeno, 1 átomo de oxígeno, 1 átomo de azufre y 3 átomos de flúor .

Farmacia

En el campo de la farmacia, this compound se ha utilizado en el desarrollo de nuevos medicamentos y terapias . Su estructura química y propiedades únicas lo convierten en un compuesto valioso en este campo <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-2

Mecanismo De Acción

Target of Action

ABT-925 anhydrous free base is a selective antagonist for the dopamine D3 receptor (DRD3) . The dopamine D3 receptor is more densely expressed in the limbic region of the brain . This receptor plays a crucial role in the regulation of mood, reward, and addiction.

Mode of Action

ABT-925 interacts with the dopamine D3 receptor by binding to it, thereby inhibiting its function . This antagonistic action on the D3 receptor leads to changes in the neurotransmission of dopamine, a key neurotransmitter involved in reward and pleasure centers in the brain.

Biochemical Pathways

The primary biochemical pathway affected by ABT-925 is the dopaminergic pathway . By selectively antagonizing the D3 receptor, ABT-925 modulates the activity of this pathway, particularly in the limbic system, which is involved in controlling mood and emotion.

Pharmacokinetics

The pharmacokinetics of ABT-925 involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that ABT-925 can be quantitatively determined in human plasma, suggesting its bioavailability . .

Result of Action

The molecular and cellular effects of ABT-925’s action primarily involve the modulation of dopaminergic neurotransmission. By antagonizing the D3 receptor, ABT-925 can potentially alter the signaling of dopamine, thereby influencing the functions of the limbic system .

Action Environment

The action of ABT-925 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions. It has been found that ABT-925 is stable for at least 604 days when stored frozen at -20 ºC . Other factors such as the patient’s physiological condition and the presence of other drugs can also influence the action of ABT-925.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ABT-925 anhydrous free base has several advantages and limitations when used in laboratory experiments. One advantage of ABT-925 is that it is easy to synthesize and has a relatively low cost. In addition, ABT-925 has been shown to be a potent inhibitor of DHODH, which is involved in the de novo synthesis of pyrimidines, which are essential for the production of DNA and RNA. A limitation of ABT-925 is that it has not been studied extensively in vivo, so its effects on humans are still unknown.

Direcciones Futuras

Future research directions for ABT-925 anhydrous free base include further investigation into its potential to inhibit the growth of cancer cells and the replication of viruses, as well as its potential to be used as a therapeutic agent. In addition, further research is needed to explore the mechanism of action of ABT-925, as well as its potential side effects. Finally, further research is needed to explore the potential of ABT-925 to be used in combination with other drugs or therapies to enhance its efficacy.

Métodos De Síntesis

ABT-925 anhydrous free base is synthesized using a two-step process. The first step involves the reaction of ABT-925 anhydrous free basemethyl-2-pyrrolidone (NMP) and 2-amino-2-oxoethylbenzamide (AOB) in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields ABT-925 anhydrous free base(2-amino-2-oxoethyl)-2-{[(2-amino-2-oxoethyl)amino]carbonyl}benzamide (ABT-925 anhydrous free base). The second step involves the reaction of ABT-925 anhydrous free base with anhydrous hydrogen chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, ABT-925 anhydrous free base.

Análisis Bioquímico

Biochemical Properties

ABT-925 anhydrous free base interacts with the enzyme diacylglycerol acyltransferase 1 (DGAT1), inhibiting its function. This interaction plays a crucial role in lipid metabolism, as DGAT1 is responsible for the final step in triglyceride synthesis. Additionally, ABT-925 anhydrous free base has a high affinity for dopamine D₃ receptors, acting as a selective antagonist .

Cellular Effects

ABT-925 anhydrous free base, as a selective dopamine D3 receptor antagonist, can influence cell function by modulating dopamine signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells that express dopamine D₃ receptors .

Molecular Mechanism

The molecular mechanism of action of ABT-925 anhydrous free base involves binding to dopamine D₃ receptors, acting as an antagonist . This binding interaction inhibits the activation of these receptors, thereby modulating dopamine signaling pathways .

Metabolic Pathways

ABT-925 anhydrous free base is involved in the dopamine signaling pathway due to its interaction with dopamine D₃ receptors

Propiedades

IUPAC Name

2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N6OS/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVAICSRMHXLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176529
Record name ABT-925 anhydrous free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220519-06-2
Record name ABT-925 anhydrous free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-925 anhydrous free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-925 ANHYDROUS FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6CKI5C54O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.